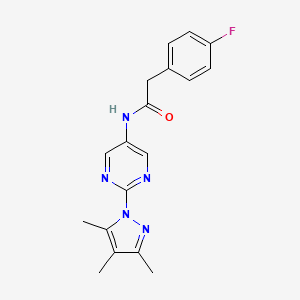
2-(4-fluorophenyl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C18H18FN5O and its molecular weight is 339.374. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radiosynthesis for PET Imaging
Radioligand Imaging : A compound closely related to 2-(4-fluorophenyl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide, specifically DPA-714, has been used in radiosynthesis for imaging translocator protein (TSPO) with positron emission tomography (PET). This application is significant for visualizing neuroinflammatory processes and microglia activation (Dollé et al., 2008).
Neuroinflammation PET Images : Similar pyrazolo[1,5-a]pyrimidines, including derivatives of DPA-714, have been synthesized and evaluated for binding to TSPO, an early biomarker of neuroinflammatory processes. These compounds have shown potential as in vivo PET radiotracers for brain imaging (Damont et al., 2015).
Molecular Probes for Receptor Studies
- Adenosine Receptor Probes : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, similar to the specified compound, have been used as molecular probes for the A2A adenosine receptor. These probes are important for studying receptor interactions and potential pharmacological applications (Kumar et al., 2011).
Anticancer Activity
- Anti-Lung Cancer Activity : Related fluoro-substituted compounds have demonstrated anticancer activity, particularly against lung cancer. This signifies the potential of such compounds in developing new therapeutic agents (Hammam et al., 2005).
In Vitro and In Vivo Studies
Peripheral Benzodiazepine Receptor Studies : Compounds including fluoroethoxy and fluoropropoxy substituted pyrazolopyrimidines have been synthesized and evaluated for their affinity to peripheral benzodiazepine receptors, suggesting their utility in neurodegenerative disorder studies (Fookes et al., 2008).
Antitumor Agents : Certain derivatives containing a biologically active pyrazole moiety, similar in structure to the compound , have been synthesized and evaluated for antitumor activity. This underscores their potential as novel therapeutic agents in cancer treatment (Alqasoumi et al., 2009).
Cancer Imaging : Focused library synthesis of pyrazolopyrimidines led to the discovery of novel TSPO ligands, which are useful in molecular imaging of TSPO-expressing cancers, providing insights into cancer biology and potential therapeutic targets (Tang et al., 2013).
Antimicrobial Activity
- Synthesis of Heterocycles with Antimicrobial Activity : Derivatives of the compound have been synthesized and evaluated for antimicrobial activity, highlighting their potential in the development of new antimicrobial agents (Bondock et al., 2008).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c1-11-12(2)23-24(13(11)3)18-20-9-16(10-21-18)22-17(25)8-14-4-6-15(19)7-5-14/h4-7,9-10H,8H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSSWYQQAODZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)CC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2452369.png)
![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2452371.png)
![4-Boc-2-[(methylamino)methyl]-morpholine](/img/structure/B2452374.png)
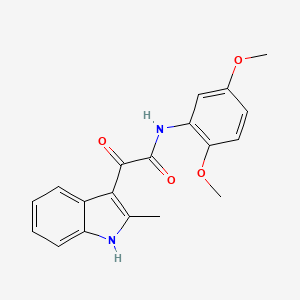
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2452377.png)
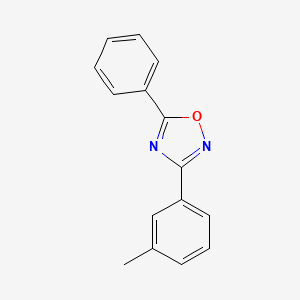
![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2452379.png)
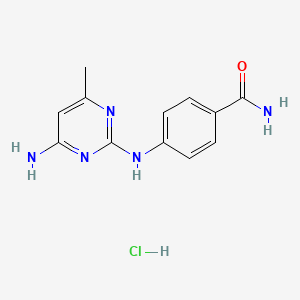
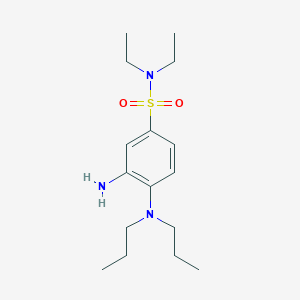
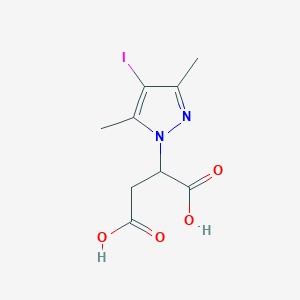
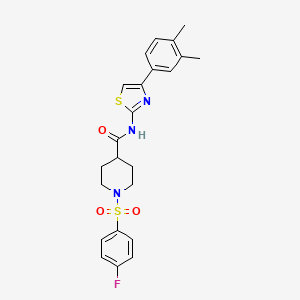
![4-[benzyl(methyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2452389.png)
![6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B2452390.png)
![5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)anilino]-2-thioxo-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B2452391.png)